methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a p-tolyl group at the 1-position and a furan-2-carboxylate ester moiety linked via a methylene bridge. The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution steps, as observed in analogous pyrazolo-pyrimidine derivatives .
Properties
IUPAC Name |
methyl 5-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-3-5-13(6-4-12)23-17-15(9-21-23)18(24)22(11-20-17)10-14-7-8-16(27-14)19(25)26-2/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQHXLVCWHWNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate, one begins with the core structure of furan-2-carboxylate, which undergoes several steps of functionalization. This involves the formation of the pyrazolo[3,4-d]pyrimidine ring through cyclization reactions, followed by the introduction of a p-tolyl group. Each step requires precise reaction conditions such as controlled temperature, pH, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up by optimizing the reaction conditions, using continuous flow reactors to maintain a steady production rate. Automation and in-line monitoring techniques ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: These reactions typically require specific reagents. Oxidation might involve using reagents like hydrogen peroxide or potassium permanganate, whereas reduction could employ agents like lithium aluminium hydride. Substitution reactions may use alkyl halides or nucleophiles under conditions such as reflux in an organic solvent.
Major Products: The major products from these reactions depend on the specific functional groups being targeted. Oxidation might result in carboxylate derivatives, while reduction could yield alcohols or amines. Substitution reactions could introduce new alkyl or aryl groups into the compound.
Scientific Research Applications
Chemistry: This compound is used in studying reaction mechanisms and the synthesis of other complex molecules due to its diverse reactivity.
Biology and Medicine: In biological research, it serves as a lead compound for drug development, particularly targeting enzymes or receptors involved in disease processes. Its potential bioactivity makes it a candidate for anticancer, antiviral, or anti-inflammatory agents.
Industry: In the industrial sector, it's applied in the development of new materials with specific properties, such as enhanced stability or bioavailability, crucial in pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is crucial for binding to these targets, often inhibiting their activity. Pathways involved typically include signal transduction cascades that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituent combination. Below is a comparative analysis with key analogues:
Key Observations:
- Substituent Impact on Solubility: The methyl furan-2-carboxylate group in the target compound may enhance solubility in organic solvents compared to ethyl esters (e.g., ) but reduce aqueous solubility relative to hydroxylated analogues (e.g., ).
- Thermal Stability: Chromenone hybrids (e.g., ) exhibit high melting points (>300°C), suggesting that bulkier substituents increase crystallinity. The target compound’s melting point is likely lower due to its flexible methylene bridge.
- Bioactivity Potential: Fluorinated and hydroxylated derivatives (e.g., ) are common in kinase inhibitors, while chromenone hybrids () are associated with anticancer activity. The p-tolyl group in the target compound may confer selectivity toward aromatic-binding receptors.
Biological Activity
Methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews its synthesis, mechanisms of action, biological activities, and potential applications based on diverse scientific literature.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the condensation of p-tolylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide.
- Esterification : The final step involves esterification with methyl bromoacetate under basic conditions to yield the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. This inhibition may occur through competitive, non-competitive, or allosteric mechanisms .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. For example:
- In Vitro Studies : Compounds related to this structure have been evaluated for their antiproliferative effects against various cancer cell lines. In one study, derivatives exhibited significant growth inhibition across multiple cancer types, with some compounds showing IC50 values comparable to established inhibitors .
Enzymatic Inhibition
The compound has also been investigated for its inhibitory effects on specific kinases involved in cancer progression:
- Dual CDK2/TRKA Inhibition : Research has demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives act as dual inhibitors of CDK2 and TRKA kinases. For instance, some derivatives displayed IC50 values as low as 0.09 µM against CDK2 and showed promising antiproliferative activity across various cancer cell lines .
Case Studies
Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Dual Kinase Inhibition :
-
Antiproliferative Activity Assessment :
- Methodology : Compounds were tested against a panel of 60 human cancer cell lines.
- Findings : Notable growth inhibition was observed, with some compounds achieving over 40% inhibition across multiple cell lines.
- Implications : Highlights the potential for these compounds in cancer treatment strategies .
Comparative Analysis
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine | TBD | Anticancer |
| Compound A (similar derivative) | Pyrazolo[3,4-d]pyrimidine | 0.09 | CDK2 Inhibitor |
| Compound B (related structure) | Pyrazolo[3,4-d]pyrimidine | TBD | TRKA Inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
